molecular formula C17H21N3O3S B11020750 trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11020750
M. Wt: 347.4 g/mol
InChI Key: NBXANQDWGJQDHF-UHFFFAOYSA-N
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Description

trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a thiazole-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole-Pyrrole Moiety: This step involves the synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole. A common method includes the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Cyclohexane Ring: The thiazole-pyrrole moiety is then attached to a cyclohexane derivative. This can be achieved through a nucleophilic substitution reaction where the thiazole-pyrrole moiety reacts with a cyclohexane derivative containing a suitable leaving group.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid can be studied for its potential biological activity. Compounds containing thiazole and pyrrole rings are known for their antimicrobial and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure provides opportunities for creating materials with unique mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid involves interactions with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
  • 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives
  • Cyclohexane carboxylic acid derivatives

Uniqueness

The uniqueness of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of a cyclohexane ring with a thiazole-pyrrole moiety. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H21N3O3S/c1-11-14(24-17(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)16(22)23/h2-3,8-9,12-13H,4-7,10H2,1H3,(H,18,21)(H,22,23)

InChI Key

NBXANQDWGJQDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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